Cas no 2172597-18-9 (3-ethoxycyclohexane-1-thiol)

3-ethoxycyclohexane-1-thiol 化学的及び物理的性質
名前と識別子
-
- 3-ethoxycyclohexane-1-thiol
- EN300-1288300
- 2172597-18-9
-
- インチ: 1S/C8H16OS/c1-2-9-7-4-3-5-8(10)6-7/h7-8,10H,2-6H2,1H3
- InChIKey: MAAKCLWEJPQFGI-UHFFFAOYSA-N
- ほほえんだ: SC1CCCC(C1)OCC
計算された属性
- せいみつぶんしりょう: 160.09218630g/mol
- どういたいしつりょう: 160.09218630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 95.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 10.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
3-ethoxycyclohexane-1-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1288300-0.1g |
3-ethoxycyclohexane-1-thiol |
2172597-18-9 | 0.1g |
$829.0 | 2023-05-23 | ||
Enamine | EN300-1288300-1.0g |
3-ethoxycyclohexane-1-thiol |
2172597-18-9 | 1g |
$943.0 | 2023-05-23 | ||
Enamine | EN300-1288300-2.5g |
3-ethoxycyclohexane-1-thiol |
2172597-18-9 | 2.5g |
$1848.0 | 2023-05-23 | ||
Enamine | EN300-1288300-0.05g |
3-ethoxycyclohexane-1-thiol |
2172597-18-9 | 0.05g |
$792.0 | 2023-05-23 | ||
Enamine | EN300-1288300-0.5g |
3-ethoxycyclohexane-1-thiol |
2172597-18-9 | 0.5g |
$905.0 | 2023-05-23 | ||
Enamine | EN300-1288300-50mg |
3-ethoxycyclohexane-1-thiol |
2172597-18-9 | 50mg |
$647.0 | 2023-10-01 | ||
Enamine | EN300-1288300-500mg |
3-ethoxycyclohexane-1-thiol |
2172597-18-9 | 500mg |
$739.0 | 2023-10-01 | ||
Enamine | EN300-1288300-1000mg |
3-ethoxycyclohexane-1-thiol |
2172597-18-9 | 1000mg |
$770.0 | 2023-10-01 | ||
Enamine | EN300-1288300-100mg |
3-ethoxycyclohexane-1-thiol |
2172597-18-9 | 100mg |
$678.0 | 2023-10-01 | ||
Enamine | EN300-1288300-5.0g |
3-ethoxycyclohexane-1-thiol |
2172597-18-9 | 5g |
$2732.0 | 2023-05-23 |
3-ethoxycyclohexane-1-thiol 関連文献
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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10. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
3-ethoxycyclohexane-1-thiolに関する追加情報
3-ethoxycyclohexane-1-thiol (CAS No. 2172597-18-9): An Emerging Compound in Chemical and Pharmaceutical Research
3-ethoxycyclohexane-1-thiol (CAS No. 2172597-18-9) is a novel compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound, characterized by its cyclohexane ring and thiol functional group, offers a versatile platform for the development of new materials and therapeutic agents.
The chemical structure of 3-ethoxycyclohexane-1-thiol consists of a six-membered cyclohexane ring with an ethoxy group attached to the third carbon atom and a thiol group (-SH) at the first carbon atom. The presence of the thiol group imparts significant reactivity and functionality to the molecule, making it an attractive candidate for various chemical reactions and modifications.
In the realm of pharmaceutical research, 3-ethoxycyclohexane-1-thiol has shown promise as a building block for the synthesis of bioactive compounds. Thiol groups are known to participate in various biological processes, including protein folding, redox signaling, and enzyme catalysis. By incorporating 3-ethoxycyclohexane-1-thiol into drug molecules, researchers can potentially enhance their pharmacological properties, such as solubility, stability, and bioavailability.
Recent studies have explored the use of 3-ethoxycyclohexane-1-thiol in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes in the body. The thiol group in 3-ethoxycyclohexane-1-thiol can be used to create reversible linkages with other molecules, allowing for controlled release and improved therapeutic efficacy. This approach has been particularly useful in cancer therapy, where precise targeting and controlled drug release are crucial for minimizing side effects and maximizing treatment outcomes.
Beyond pharmaceutical applications, 3-ethoxycyclohexane-1-thiol has also found utility in materials science. The thiol group's reactivity makes it an excellent candidate for surface modification and self-assembled monolayer (SAM) formation. SAMs are highly ordered monolayers of molecules that spontaneously form on solid surfaces, providing a uniform and controllable interface. In nanotechnology, SAMs formed from 3-ethoxycyclohexane-1-thiol can be used to functionalize gold nanoparticles, enhancing their stability and enabling their use in various applications, such as biosensors and drug delivery systems.
The synthetic versatility of 3-ethoxycyclohexane-1-thiol is another key factor contributing to its growing importance in chemical research. The compound can be synthesized through a variety of methods, including nucleophilic substitution reactions and metal-catalyzed coupling reactions. These synthetic routes allow for the preparation of 3-ethoxycyclohexane-1-thiol with high purity and yield, making it readily available for further experimentation and application development.
In addition to its synthetic accessibility, the physical properties of 3-ethoxycyclohexane-1-thiol, such as its solubility in organic solvents and its thermal stability, make it suitable for use in a wide range of experimental conditions. These properties are particularly advantageous in high-throughput screening (HTS) processes, where large libraries of compounds are tested for biological activity. The ease with which 3-ethoxycyclohexane-1-thiol can be handled and processed makes it an ideal candidate for inclusion in such screening efforts.
The environmental impact of chemical compounds is an increasingly important consideration in modern research. Studies on the biodegradability and ecotoxicity of 3-ethoxycyclohexane-1-thiol have shown that it exhibits low toxicity to aquatic organisms and is readily biodegradable under aerobic conditions. This favorable environmental profile makes it a more sustainable choice compared to some traditional chemicals used in similar applications.
In conclusion, 3-ethoxycyclohexane-1-thiol (CAS No. 2172597-18-9) is a promising compound with a wide range of potential applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure, reactivity, synthetic accessibility, and favorable environmental properties position it as a valuable tool for researchers seeking to develop innovative solutions to complex problems. As research continues to advance, it is likely that new uses for this versatile compound will be discovered, further cementing its importance in the scientific community.
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